Ethyl 4-Methoxyindole-3-acetate Ethyl 4-Methoxyindole-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14439736
InChI: InChI=1S/C13H15NO3/c1-3-17-12(15)7-9-8-14-10-5-4-6-11(16-2)13(9)10/h4-6,8,14H,3,7H2,1-2H3
SMILES:
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

Ethyl 4-Methoxyindole-3-acetate

CAS No.:

Cat. No.: VC14439736

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-Methoxyindole-3-acetate -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name ethyl 2-(4-methoxy-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C13H15NO3/c1-3-17-12(15)7-9-8-14-10-5-4-6-11(16-2)13(9)10/h4-6,8,14H,3,7H2,1-2H3
Standard InChI Key JHUNUOOWAUAGQO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CNC2=C1C(=CC=C2)OC

Introduction

Structural Characteristics

The indole core of ethyl 4-methoxyindole-3-acetate is planar, with the methoxy and ethyl acetate groups influencing its electronic and steric properties. Key structural features include:

  • Methoxy group (-OCH3_3): Enhances solubility in polar solvents and modulates reactivity.

  • Ethyl acetate moiety: Introduces ester functionality, enabling participation in hydrolysis or transesterification reactions .

Physicochemical Data

PropertyValueSource
Molecular formulaC13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_{3}
Molecular weight233.26 g/mol
Boiling pointNot reported-
Melting pointNot reported-
SolubilitySoluble in organic solvents

Synthesis and Preparation

Ethyl 4-methoxyindole-3-acetate is synthesized through multi-step organic reactions, typically involving indole precursors. Common methods include:

General Synthetic Pathways

  • Methoxylation: Introduction of the methoxy group via electrophilic substitution on the indole ring .

  • Esterification: Reaction of 4-methoxyindole-3-acetic acid with ethanol in the presence of acid catalysts .

  • Reduction/Acylation: Use of reducing agents (e.g., LiAlH4_4) or acylating agents to modify side chains .

Example Protocol

A reported approach for analogous indole esters involves:

  • Step 1: Condensation of 4-methoxyindole with ethyl chloroacetate under basic conditions .

  • Step 2: Purification via silica gel chromatography using hexane/ethyl acetate gradients .
    Yield and purity depend on reaction parameters such as temperature, catalyst (e.g., triethylamine), and solvent choice .

Neuroprotective Effects

Methoxy-substituted indoles show promise in mitigating neurodegenerative diseases. In vitro studies suggest they reduce oxidative stress and inhibit amyloid-beta aggregation .

Antimicrobial Properties

While direct data on ethyl 4-methoxyindole-3-acetate is limited, related indole esters exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .

Drug Intermediate

The compound serves as a key intermediate in synthesizing:

  • Anticancer agents: Modified indoles targeting kinase pathways .

  • Anti-inflammatory drugs: Derivatives inhibiting COX-2 enzymes .

Structural Modifications

  • Ester hydrolysis: Yields 4-methoxyindole-3-acetic acid, a potential prodrug.

  • Functional group addition: Introduction of halogens or alkyl chains enhances bioavailability .

Synthetic Innovations

Recent patents highlight microwave-assisted synthesis, reducing reaction times from hours to minutes .

Biological Studies

  • 2023 findings: Analogous compounds show dual activity as anticancer and antifungal agents .

  • Ongoing trials: Evaluation of pharmacokinetics in rodent models .

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